molecular formula C21H17BrN2O2 B15013298 4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide

4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide

Cat. No.: B15013298
M. Wt: 409.3 g/mol
InChI Key: IQDPJQGAMJDIFK-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a phenylmethylidene group attached to a benzohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE typically involves the following steps:

    Formation of the Bromophenyl Methoxy Intermediate: This step involves the reaction of 2-bromophenol with methanol in the presence of a base to form 2-bromophenyl methoxy compound.

    Condensation Reaction: The intermediate is then reacted with benzohydrazide in the presence of an acid catalyst to form the final product.

The reaction conditions generally include:

    Temperature: The reactions are typically carried out at elevated temperatures to ensure complete conversion.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.

    Solvents: Organic solvents like ethanol or methanol are often employed to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: Similar in structure but lacks the hydrazide and phenylmethylidene groups.

    4-Bromo-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the hydrazide.

    4-Bromo-4-methoxychalcone: Contains a chalcone structure instead of the hydrazide.

Uniqueness

4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17BrN2O2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-[(2-bromophenyl)methoxy]benzamide

InChI

InChI=1S/C21H17BrN2O2/c22-20-9-5-4-8-18(20)15-26-19-12-10-17(11-13-19)21(25)24-23-14-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

IQDPJQGAMJDIFK-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.